2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide

Catalog No.
S925484
CAS No.
1428233-18-4
M.F
C14H15N3OS
M. Wt
273.36 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrro...

CAS Number

1428233-18-4

Product Name

2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide

IUPAC Name

2-amino-5-benzyl-4,6-dihydrothieno[2,3-c]pyrrole-3-carboxamide

Molecular Formula

C14H15N3OS

Molecular Weight

273.36 g/mol

InChI

InChI=1S/C14H15N3OS/c15-13(18)12-10-7-17(8-11(10)19-14(12)16)6-9-4-2-1-3-5-9/h1-5H,6-8,16H2,(H2,15,18)

InChI Key

BPZZAYVNWDTYQV-UHFFFAOYSA-N

SMILES

C1C2=C(CN1CC3=CC=CC=C3)SC(=C2C(=O)N)N

Canonical SMILES

C1C2=C(CN1CC3=CC=CC=C3)SC(=C2C(=O)N)N
  • Availability and Commercial Sources

    While some commercial suppliers offer this compound, there is no mention of its intended use in scientific research in their product descriptions [, ].

  • Patent Literature Search

    A patent literature search might reveal some clues about potential applications. However, this would require access to specialized databases not freely available.

Future Research Directions:

The presence of specific functional groups in the molecule, such as the amino group, the benzyl group, and the carboxamide group, suggests some potential areas for future research:

  • Medicinal Chemistry

    The molecule's structure shares similarities with known heterocyclic compounds with pharmacological activity. Further research could explore its potential as a lead compound for drug discovery [].

  • Organic Chemistry

    The synthesis and reactivity of this molecule could be of interest to synthetic organic chemists studying heterocyclic compounds.

2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide is a heterocyclic compound characterized by its unique thieno[2,3-c]pyrrole structure. With the molecular formula C14H15N3OS and a molecular weight of 273.36 g/mol, it is recognized for its potential applications in various fields of research. The compound features an amino group, a benzyl substituent, and a carboxamide functional group, which contribute to its reactivity and biological activity.

The chemical reactivity of 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide is influenced by its functional groups. The amino group can participate in nucleophilic substitutions, while the carboxamide can engage in acylation reactions. Additionally, the thieno[2,3-c]pyrrole moiety may undergo electrophilic aromatic substitution due to the presence of the benzyl group. These reactions are significant for synthesizing derivatives or modifying the compound for specific applications.

Research indicates that 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide may exhibit biological activity through interactions with various proteins or enzymes. The thieno[2,3-c]pyrrole framework is commonly associated with compounds that have pharmacological effects, suggesting potential applications in drug discovery and development. Its structural features imply that it could serve as a lead compound for further exploration in medicinal chemistry.

The synthesis of 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide can be achieved through several methods:

  • One-Pot Synthesis: Utilizing a one-step approach that combines key reactants under controlled conditions to yield the target compound efficiently.
  • Multi-Step Synthesis: Involves the sequential transformation of simpler precursors into the desired structure through various organic reactions such as cyclization and functional group modifications.
  • Retrosynthetic Analysis: This method employs computational tools to predict feasible synthetic routes based on existing chemical knowledge and databases.

These methods reflect the versatility of synthetic strategies available to researchers looking to explore this compound further .

The potential applications of 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide span various fields:

  • Pharmaceutical Research: As a candidate for drug development due to its unique structure and possible biological activity.
  • Chemical Biology: As a tool for studying enzyme interactions or as a probe in biochemical assays.
  • Material Science: In the development of new materials with specific electronic or optical properties based on its heterocyclic nature.

Further research is needed to fully elucidate its applications and efficacy in these areas.

Interaction studies involving 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide focus on its binding affinity to various biological targets. Preliminary investigations suggest that this compound may interact with receptors or enzymes relevant to therapeutic areas such as oncology or neurology. Understanding these interactions could lead to insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamideC14H16N4SContains a tetrahydrothieno structure; potential neuroprotective effects
Methyl 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxylateC15H16N2O2SMethyl ester derivative; may exhibit different solubility and reactivity profiles
6H-thieno[2,3-b]pyrrole-5-carboxylic acidC8H7NO2SSimplified structure; used in studies related to pyrrole derivatives

These compounds highlight the uniqueness of 2-amino-5-benzyl-5,6-dihydro-4H-thieno[2,3-c]pyrrole-3-carboxamide through its specific functional groups and structural configuration that may confer distinct biological activities and chemical properties compared to its analogs .

XLogP3

1.6

Dates

Modify: 2023-08-16

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